molecular formula C26H21BrClN3OS3 B2384213 N-(3-(benzo[d]thiazol-2-yl)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-5-bromothiophene-2-carboxamide hydrochloride CAS No. 1217035-41-0

N-(3-(benzo[d]thiazol-2-yl)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-5-bromothiophene-2-carboxamide hydrochloride

Cat. No.: B2384213
CAS No.: 1217035-41-0
M. Wt: 603.01
InChI Key: SMWRBMMTBBPEEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is a complex organic molecule that contains several functional groups, including a benzo[d]thiazol-2-yl group, a tetrahydrothieno[2,3-c]pyridin-2-yl group, and a bromothiophene-2-carboxamide group. These groups suggest that the compound may have interesting chemical and biological properties .


Synthesis Analysis

While the specific synthesis pathway for this compound is not available, similar compounds are often synthesized through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions .


Molecular Structure Analysis

The molecular structure of this compound can be inferred from its name. It likely has a complex, multi-ring structure due to the presence of the benzo[d]thiazol-2-yl, tetrahydrothieno[2,3-c]pyridin-2-yl, and bromothiophene-2-carboxamide groups .

Scientific Research Applications

Antibacterial Activity

Compounds containing the benzo[d]thiazol moiety, similar to the chemical , have shown promising antibacterial activity, especially against Staphylococcus aureus and Bacillus subtilis. These compounds were also evaluated for cytotoxicity, indicating their potential in antibacterial applications at non-toxic concentrations (Palkar et al., 2017).

Antimicrobial and Docking Studies

Derivatives of benzothiazole have been synthesized and assessed for their antimicrobial properties, involving docking studies to understand their potential interactions with microbial targets. This research provides insights into the use of such compounds in antimicrobial applications (Talupur et al., 2021).

Antitumor Activity

Compounds with a structural resemblance to the specified chemical have demonstrated significant antitumor effects. The antitumor activity of these compounds was studied, indicating the potential of benzo[d]thiazol derivatives in cancer therapy (Ostapiuk et al., 2017).

Potential in Dyeing and Biological Applications

Novel heterocyclic compounds, including derivatives of benzo[d]thiazol, have been synthesized and applied for dyeing polyester fabrics. These compounds exhibited high efficiency in in vitro screening for antioxidant and antimicrobial activities, suggesting their use in sterile and biologically active fabrics (Khalifa et al., 2015).

Future Directions

Future research could focus on synthesizing this compound and studying its physical and chemical properties, as well as its potential biological activities. Molecular docking studies could also be performed to predict its binding to potential protein targets .

Mechanism of Action

Target of Action

The primary target of this compound is related to tuberculosis treatment . Benzothiazole-based compounds have shown significant potency against M. tuberculosis . The target is likely a protein or enzyme involved in the survival and replication of the tuberculosis bacterium.

Mode of Action

The compound interacts with its target by inhibiting its function, thereby preventing the growth and replication of the tuberculosis bacterium

Biochemical Pathways

The compound likely affects the biochemical pathways related to the survival and replication of M. tuberculosis. By inhibiting the function of a key protein or enzyme, it disrupts these pathways, leading to the death of the bacterium .

Pharmacokinetics

Benzothiazole derivatives have been associated with good absorption and distribution profiles, moderate metabolism, and effective excretion . These properties suggest that the compound could have good bioavailability.

Result of Action

The result of the compound’s action is the inhibition of M. tuberculosis growth and replication, leading to the death of the bacterium . This could potentially lead to the resolution of a tuberculosis infection in the host.

Properties

IUPAC Name

N-[3-(1,3-benzothiazol-2-yl)-6-benzyl-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl]-5-bromothiophene-2-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H20BrN3OS3.ClH/c27-22-11-10-20(32-22)24(31)29-26-23(25-28-18-8-4-5-9-19(18)33-25)17-12-13-30(15-21(17)34-26)14-16-6-2-1-3-7-16;/h1-11H,12-15H2,(H,29,31);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMWRBMMTBBPEEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1C(=C(S2)NC(=O)C3=CC=C(S3)Br)C4=NC5=CC=CC=C5S4)CC6=CC=CC=C6.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H21BrClN3OS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

603.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.